4-[(Pent-4-yn-1-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a pent-4-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
The process would likely include steps for purification and crystallization to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Pent-4-yn-1-yl)oxy]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones or carboxylic acids, while reduction of the carboxylic acid group results in the formation of alcohols .
Scientific Research Applications
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid involves its ability to interact with biological targets through its functional groups. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Similar structure with a prop-2-yn-1-yloxy group instead of a pent-4-yn-1-yloxy group.
4-(pent-4-en-1-yl)benzoic acid: Contains a pent-4-en-1-yl group instead of a pent-4-yn-1-yloxy group.
Uniqueness
4-[(Pent-4-yn-1-yl)oxy]benzoic acid is unique due to the presence of the pent-4-yn-1-yloxy group, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
14142-87-1 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-pent-4-ynoxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2,(H,13,14) |
InChI Key |
BQFMYKPEMAHFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.